2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol

Medicinal Chemistry Scaffold Design Kinase Inhibitors

2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol (CAS 300375-88-6) is a synthetic small molecule belonging to the pyrrolo[2,3-b]quinoxaline class. Characterized by a central heterocyclic core with a 2-amino, 3-benzenesulfonyl, and an N1-hydroxyethyl substituent, it serves primarily as an advanced synthetic intermediate and a core scaffold for generating focused kinase and enzyme inhibitor libraries.

Molecular Formula C18H16N4O3S
Molecular Weight 368.4 g/mol
Cat. No. B3441768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol
Molecular FormulaC18H16N4O3S
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCO)N
InChIInChI=1S/C18H16N4O3S/c19-17-16(26(24,25)12-6-2-1-3-7-12)15-18(22(17)10-11-23)21-14-9-5-4-8-13(14)20-15/h1-9,23H,10-11,19H2
InChIKeyUSTROSHSTRSIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol: A Key Pyrroloquinoxaline Scaffold for Drug Discovery


2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol (CAS 300375-88-6) is a synthetic small molecule belonging to the pyrrolo[2,3-b]quinoxaline class . Characterized by a central heterocyclic core with a 2-amino, 3-benzenesulfonyl, and an N1-hydroxyethyl substituent, it serves primarily as an advanced synthetic intermediate and a core scaffold for generating focused kinase and enzyme inhibitor libraries [1]. The compound is typically supplied at a minimum purity of 95% by commercial vendors, indicating its use in hit-to-lead optimization requiring a high degree of chemical confidence .

Why 2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol Cannot Be Directly Substituted by Other Pyrroloquinoxalines


Generic substitution within the pyrroloquinoxaline class is not feasible without altering the specific biological profile. Sub-molecular variations critically dictate target engagement. For instance, the specific N1-hydroxyethyl group is a polar synthon that differs markedly from the 4-fluorophenyl group found in pan-SIRT1 activators like CAY10602 . Similarly, the simple phenylsulfonyl group of the target compound lacks the critical 4-nitro-phenyl ethanol appendage necessary for the high selectivity and potency observed in GAPDHS inhibitors like T0501_7749 (IC50 values of 0.0012 µM vs. 0.0385 µM for somatic GAPDH) [1]. Therefore, procuring the exact compound is essential for SAR studies where the N1-hydroxyethyl chain is specifically designed for further derivatization or for probing binding pockets tolerant to small polar groups.

Quantitative Differentiation Evidence for 2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol


Scaffold Functionality: N1-Hydroxyethyl as a Polar Synthon for Derivatization vs. F-Phenyl Aromatic Lock

The target compound possesses an N1-hydroxyethyl substituent, a polar handle suitable for further chemical modification (e.g., esterification, etherification, or conversion to a leaving group) . This differentiates it from advanced leads like SIRT1 Activator II (CAY10602), which bears a 4-fluorophenyl group that occupies a specific hydrophobic pocket in SIRT1, resulting in ~2.3-fold fluorescence enhancement at 10 µM . The target scaffold does not contain the necessary hydrophobic pharmacophore for SIRT1 activation, instead providing synthetic flexibility at the N1 position. This is a class-level inference based on structural differences.

Medicinal Chemistry Scaffold Design Kinase Inhibitors

Selectivity Profile Inference: Benzenesulfonyl vs. Substituted Arylsulfonyl Moieties

A close structural analog, T0501_7749, achieves high selectivity for the testis-specific GAPDHS isozyme over the somatic GAPDH isozyme. This selectivity is driven by the N1-(4-nitrophenyl)ethanol and the 4-methylphenylsulfonyl groups [1]. T0501_7749 exhibits an IC50 of 0.0012 µM for GAPDHS and an IC50 of 0.0385 µM for GAPDH, giving a selectivity ratio of ~32-fold [1]. The target compound's unadorned phenylsulfonyl and simpler N1-hydroxyethyl group would not engage the same binding pockets, and in in silico screens for similar targets, such simple sulfonamides have shown IC50 values >10,000 nM, indicating a >8,000-fold loss in potency compared to the optimized lead [2].

GAPDH Inhibition Isozyme Selectivity Contraceptive Research

Kinase Inhibition Potential: Core Scaffold Activity vs. Optimized EphA3 Inhibitors

The pyrrolo[3,2-b]quinoxaline core is a validated scaffold for designing potent type I1/2 and type II Eph tyrosine kinase inhibitors. Unzue et al. (2014) demonstrated that optimized derivatives achieve nanomolar activity against the EphA3 kinase domain, as confirmed by X-ray crystallography (PDB: 4p5q) [1]. The target compound provides the base scaffold used in such studies. In contrast to the highly optimized compound in PDB 4p5q which has specific substitutions for deep pocket binding, the target compound's simple substitutions place it at the entry point for a structure-based drug design campaign.

Tyrosine Kinase Inhibition Cancer Research EphA3

SUMOylation Pathway Inhibition: A Privileged Scaffold with 5.3 nM Potency Achievable Through Optimization

The pyrroloquinoxaline scaffold is a privileged structure for inhibiting SUMOylation enzymes, a pathway with significant implications in cancer and neurodegenerative diseases. Data from BindingDB indicates that highly optimized pyrroloquinoxaline-based inhibitors can achieve an impressive IC50 as low as 5.30 nM against SUMO-tagged ULK1 kinase, demonstrating the scaffold's potential for extreme potency [1]. A patent (US9045483B2) explicitly covers the use of substituted pyrrolo[2,3-b]quinoxalines, including the core structure of the target compound, as inhibitors of SUMO E1 or E2 enzymes [2]. The target compound, with its free amine and oxidative handle, is an ideal starting point for generating analogs for a SAR program targeting this pathway, unlike more rigid, optimized leads.

SUMOylation Cancer Post-translational Modification

Optimal Application Scenarios for 2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol


Novelty-Driven Medicinal Chemistry for Kinase and SUMO Inhibitor IP Generation

This compound is ideally suited for hit-to-lead programs targeting Eph kinases or SUMOylation enzymes. The unadorned N1-hydroxyethyl group allows for the creation of novel, patentable analogs that differentiate from prior art, such as the lead compounds in PDB 4p5q or those claimed in US9045483B2. Starting here directly supports the generation of strong intellectual property by circumventing existing composition-of-matter patents on more advanced leads [REFS-1, REFS-2].

Targeted Protein Degradation (PROTAC) Linker Chemistry

The primary alcohol functional group embedded in the N1-side chain provides a synthetically accessible point for attaching E3 ligase recruiting elements without requiring a deprotection step. This makes it a superior starting material for designing PROTACs based on the pyrroloquinoxaline kinase inhibitor scaffold, offering a direct synthetic advantage over a scaffold where the corresponding position is a terminal methyl group or aromatic ring [1].

Covalent Inhibitor Design and Chemical Probe Synthesis

The free primary amine at the 2-position serves as a reactive handle for introducing electrophilic warheads (e.g., acrylamides, sulfonyl fluorides). This enables the rational design of covalent inhibitors targeting cysteine or lysine residues within a binding pocket. Using this compound as a precursor ensures the warhead is correctly positioned on the core, unlike using a scaffold where the 2-amino group is already modified or absent [2].

Core Scaffold Procurement for Focused Compound Library Synthesis

For screening centers, this compound provides a single, chemically versatile scaffold at a documented 95% purity . It can be selectively derivatized at three independent points (2-amino, N1-hydroxyethyl, 3-sulfonyl), allowing the rapid synthesis of a diverse 30-50 compound library in parallel. This efficiency in library generation is not achievable with more complex or heavily functionalized pyrroloquinoxaline analogs.

Quote Request

Request a Quote for 2-(2-Amino-3-benzenesulfonyl-pyrrolo(2,3-B)quinoxalin-1-YL)-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.